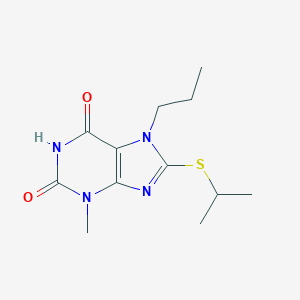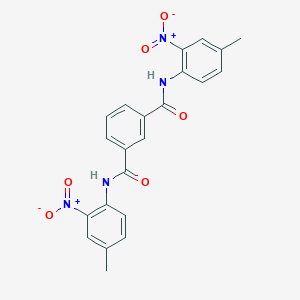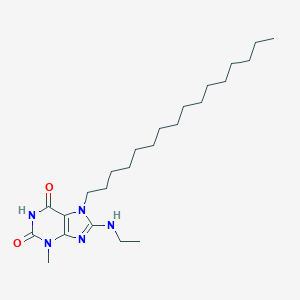![molecular formula C17H18N4O2S B403525 5-[2-(2-Methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole CAS No. 5681-58-3](/img/structure/B403525.png)
5-[2-(2-Methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole is a member of tetrazoles.
Scientific Research Applications
Structural and Molecular Studies
Research on similar tetrazole derivatives has shown significant interest in understanding their molecular structure and behavior. For instance, the molecular structure, vibrational spectra, and photochemistry of 5-methoxy-1-phenyl-1H-tetrazole were studied, highlighting the structural stability and potential reactivity under UV radiation (Gómez-Zavaglia et al., 2006). Similarly, the crystal structure of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole and related derivatives were analyzed, providing insights into the planarity of the tetrazole rings and potential conjugation with aryl rings at certain positions (Al-Hourani et al., 2015).
Bioactive Properties and Pharmacological Potential
Tetrazole derivatives have been explored for their bioactive properties. For example, a novel radioligand for imaging the AT1 angiotensin receptor with PET was synthesized, where a tetrazole-protected hydroxy precursor was a key component in the radiolabeling process (Mathews et al., 2004). Moreover, compounds with tetrazole incorporated quinoline derivatives were synthesized and characterized, showing potential for in-vitro anti-inflammatory activities (Sureshkumar et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of tetrazole derivatives has been a subject of study. For example, Schiff base ligands derived from imino-4-methoxyphenol thiazole showed moderate activity against specific bacteria and fungi, indicating the potential of tetrazole compounds in antimicrobial applications (Vinusha et al., 2015). Additionally, the synthesis and antimicrobial activities of thiazoles and their fused derivatives, including some incorporating tetrazole structures, were investigated, highlighting the versatility of these compounds in creating bioactive agents (Wardkhan et al., 2008).
properties
CAS RN |
5681-58-3 |
|---|---|
Product Name |
5-[2-(2-Methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole |
Molecular Formula |
C17H18N4O2S |
Molecular Weight |
342.4g/mol |
IUPAC Name |
5-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C17H18N4O2S/c1-13-7-9-14(10-8-13)21-17(18-19-20-21)24-12-11-23-16-6-4-3-5-15(16)22-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
RGMWPPZGWQMORH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403442.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B403443.png)

![Ethyl 2-[7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B403445.png)


![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-[3-chloro(phenylsulfonyl)anilino]acetamide](/img/structure/B403451.png)

![3'-(3-Fluorophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B403454.png)

![5'-(4-Chlorophenyl)-3'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B403456.png)
![2-[3-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B403458.png)

